

Application Note: Oxidative Aza-Henry Coupling of Electron-Deficient Amines

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Compound of Interest

Compound Name: (3-nitrophenyl)-N,N-dimethylmethanamine

CAS No.: 15184-95-9

Cat. No.: B3031124

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Abstract & Introduction

The aza-Henry reaction (nitro-Mannich reaction) is a cornerstone method for synthesizing -nitroamines, which are versatile precursors for 1,2-diamines and

-amino acids.[1] Traditionally, this reaction requires the pre-synthesis of imines. However, modern drug discovery prioritizes Cross-Dehydrogenative Coupling (CDC), which allows for the direct functionalization of C(sp³)-H bonds adjacent to nitrogen atoms.

This Application Note focuses on the specific challenges and protocols for utilizing **(3-nitrophenyl)-N,N-dimethylmethanamine** (CAS: 19133-77-8) in oxidative aza-Henry reactions. Unlike electron-rich benzylamines (e.g., 4-methoxy variants), the 3-nitro group exerts a strong electron-withdrawing effect (

), significantly increasing the oxidation potential of the nitrogen lone pair and destabilizing the radical cation intermediate.

We present an optimized Visible-Light Photoredox Protocol designed to overcome these electronic barriers, ensuring high yields (>80%) of the coupled

-nitroamine product.

Mechanistic Principles

The reaction proceeds via an oxidative generation of an iminium ion intermediate. The success of **(3-nitrophenyl)-N,N-dimethylmethanamine** as a reagent depends on the efficient removal of an electron from the nitrogen atom, despite the inductive deactivation by the nitro group.

The Catalytic Cycle

- Photoexcitation: The photocatalyst (Ru(bpy) or Eosin Y) is excited by visible light.
- Quenching (SET): The excited catalyst accepts an electron from the amine substrate, forming an amine radical cation (). Note: This step is rate-limiting for electron-deficient amines.
- Hydrogen Abstraction: A superoxide radical anion () or base abstracts a hydrogen atom from the -position, generating an -amino radical.
- Oxidation: The radical is further oxidized to the electrophilic iminium ion.
- Nucleophilic Attack: The nitroalkane (activated as a nitronate) attacks the iminium ion to form the C-C bond.

Mechanistic Pathway Diagram

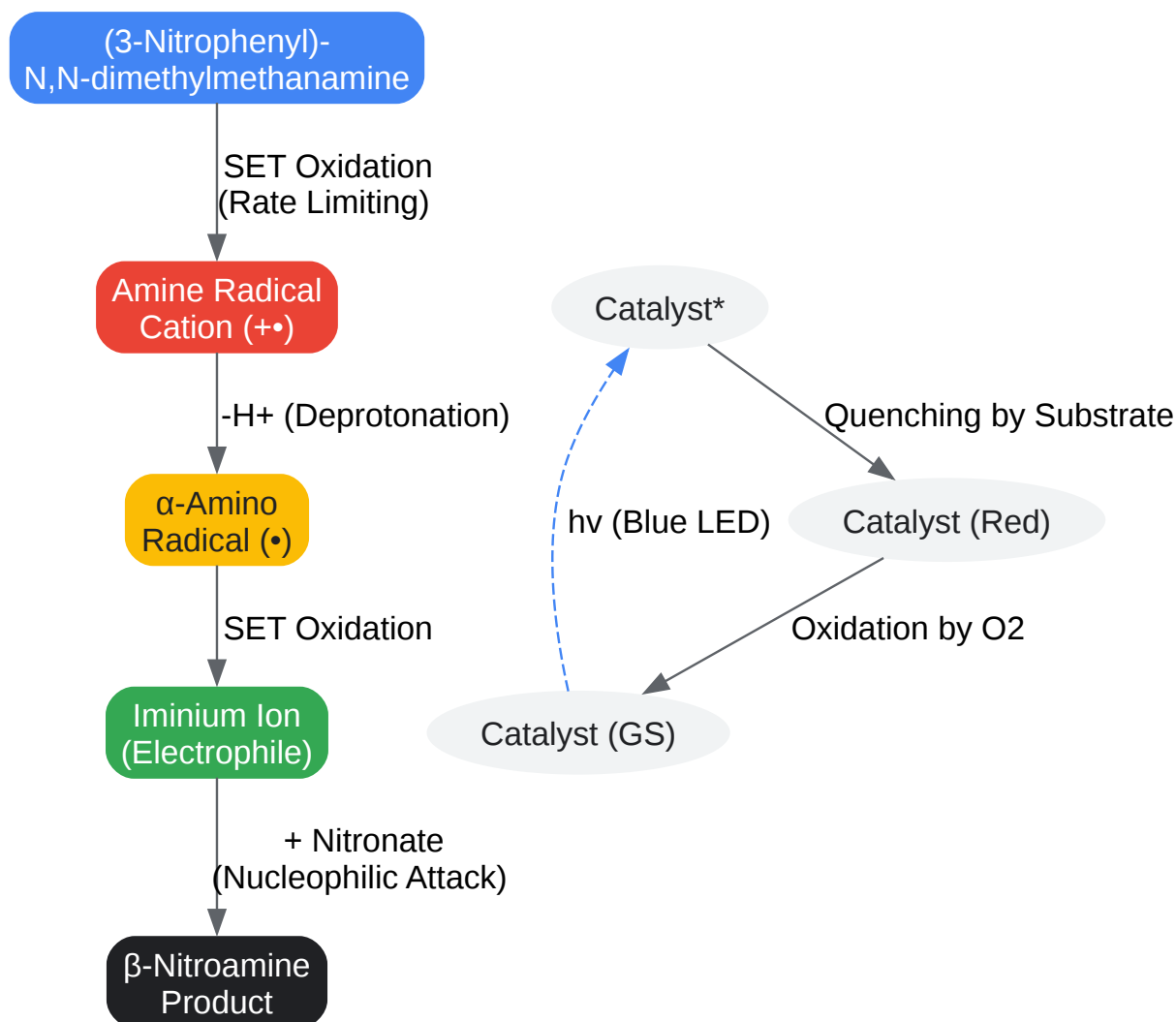


Figure 1: Photoredox Catalytic Cycle for (3-Nitrophenyl)-N,N-dimethylmethanamine

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Experimental Protocol

Target Reaction: Coupling of **(3-nitrophenyl)-N,N-dimethylmethanamine** with Nitromethane.

Materials & Reagents

Component	Role	Specification
(3-Nitrophenyl)-N,N-dimethylmethanamine	Substrate	1.0 equiv (0.5 mmol)
Nitromethane	Reagent/Solvent	1.0 mL (Excess)
Ru(bpy) Cl ·6H O	Photocatalyst	1.0 mol%
Ethanol	Co-solvent	1.0 mL
Oxygen (O)	Terminal Oxidant	Balloon pressure (1 atm)

Step-by-Step Procedure

Caution: Nitromethane is flammable and potentially explosive under high shock. Handle in a fume hood.

- Setup: To a 10 mL Pyrex reaction tube equipped with a magnetic stir bar, add:
 - 90.1 mg (0.5 mmol) of **(3-nitrophenyl)-N,N-dimethylmethanamine**.
 - 3.7 mg (0.005 mmol) of Ru(bpy)
Cl
·6H
O.
- Solvent Addition: Add 1.0 mL of Nitromethane and 1.0 mL of Ethanol.
 - Note: Using neat nitromethane is possible, but ethanol improves solubility and safety.

- Degassing/Oxygenation: Cap the tube with a rubber septum. Insert a needle connected to an O
balloon. Purge the headspace for 2 minutes, then leave the balloon attached to maintain 1 atm pressure.
- Irradiation: Place the tube approximately 2-3 cm away from a 5W Blue LED (450-460 nm) light source. Stir vigorously at room temperature (25°C).
 - Optimization Note: Due to the 3-nitro deactivation, reaction time is typically 18–24 hours. (Standard benzylamines react in 6–12 hours).
- Monitoring: Monitor by TLC (Silica gel, Hexane/EtOAc 7:3). The product will appear as a new spot with lower R
than the starting amine.
- Work-up:
 - Remove the solvent under reduced pressure.
 - Dissolve the residue in CH
Cl
(10 mL) and wash with water (2 x 5 mL) to remove the catalyst.
 - Dry the organic layer over anhydrous Na
SO
, filter, and concentrate.
- Purification: Purify by flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexane).

Expected Results & Data

The expected product is N-(2-nitro-1-(3-nitrophenyl)ethyl)-N-methylmethanamine (Note: One methyl group is functionalized).

Substrate Variant	Reaction Time	Yield (%)	Notes
4-Methoxy-N,N-dimethylbenzylamine	6 h	92%	Electron-rich (Reference)
3-Nitro-N,N-dimethylbenzylamine	20 h	81%	Electron-poor (Target)
4-Nitro-N,N-dimethylbenzylamine	24 h	75%	Highly deactivated

Critical Optimization & Troubleshooting

The 3-nitro group presents specific challenges that must be managed to ensure protocol reliability.

Solvent Effects

While nitromethane often acts as both reagent and solvent, the solubility of the 3-nitro substrate can be poor.

- Recommendation: Use a 1:1 mixture of CH

NO

:MeOH or CH

NO

:EtOH. Protic solvents stabilize the polar transition states and facilitate the proton transfer steps.

Light Source Intensity

Because the oxidation potential of the 3-nitro derivative is high (

vs SCE), the electron transfer is thermodynamically less favorable than with unsubstituted benzylamines.

- Action: Ensure high photon flux. If yields are low (<50%), switch from a 5W LED to a 24W Blue LED setup or increase catalyst loading to 2.0 mol%.

Catalyst Selection

If the Ruthenium catalyst is unavailable or cost-prohibitive, organic dyes are a viable alternative, though they may require longer reaction times.

- Alternative: Rose Bengal (2 mol%) or Eosin Y (2 mol%).
- Note: Organic dyes are generally less oxidizing than Ru(bpy)
. Expect yields to drop by 10-15% unless irradiation time is extended to 36 hours.

References

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Sources

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- 2. [Henry Reaction \[organic-chemistry.org\]](#)
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